molecular formula C17H15Cl2NO5 B270944 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Cat. No. B270944
M. Wt: 384.2 g/mol
InChI Key: MCUPLIBUCFXMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as DMCCF, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate inhibits the activity of Cdc25A by binding to the active site of the protein. This binding prevents the protein from carrying out its normal function, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, but it has not been shown to have any significant effects on normal cells. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has several advantages for use in lab experiments. It is a highly selective inhibitor of Cdc25A, making it a useful tool for studying the role of this protein in cell cycle regulation. It is also relatively easy to synthesize and has good stability in solution. However, 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has some limitations as well. It is not very water-soluble, which can make it difficult to work with in some experiments. It also has limited in vivo activity, which limits its potential use as a therapeutic agent.

Future Directions

There are several potential future directions for research on 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One area of interest is the development of more water-soluble analogs of 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate that could be used in a wider range of experiments. Another area of interest is the use of 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in combination with other cancer therapies to enhance their effectiveness. Finally, there is potential for further research into the anti-inflammatory properties of 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate and its potential use in treating inflammatory diseases.
In conclusion, 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has been studied for its potential use in scientific research. It has been shown to inhibit the activity of the protein Cdc25A, leading to cell cycle arrest and apoptosis in cancer cells. While 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has several advantages for use in lab experiments, it also has limitations that must be taken into account. There are several potential future directions for research on 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, including the development of more water-soluble analogs and the exploration of its anti-inflammatory properties.

Synthesis Methods

2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate can be synthesized using a multi-step process that involves the reaction of 2,5-dichloroaniline with ethyl 2-oxoacetate to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl acetate. This intermediate is then reacted with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate.

Scientific Research Applications

2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of the protein Cdc25A, which is involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate a potential candidate for cancer therapy.

properties

Product Name

2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Molecular Formula

C17H15Cl2NO5

Molecular Weight

384.2 g/mol

IUPAC Name

[2-(2,5-dichloroanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C17H15Cl2NO5/c18-8-1-2-10(19)11(5-8)20-13(21)6-24-16(22)14-7-3-9-12(4-7)25-17(23)15(9)14/h1-2,5,7,9,12,14-15H,3-4,6H2,(H,20,21)

InChI Key

MCUPLIBUCFXMBW-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)NC4=C(C=CC(=C4)Cl)Cl)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)NC4=C(C=CC(=C4)Cl)Cl)C(=O)O3

Origin of Product

United States

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